CCR5 Antagonist Binding Affinity: Direct Comparison with Structurally Related Pyrazole Derivatives
This compound exhibits measurable CCR5 antagonist activity with a binding affinity (Kd) of 316 nM against human CCR5 expressed in HEK 293 Glosensor cells, as assessed by reduction in RANTES-induced intracellular calcium levels [1]. A structurally distinct pyrazole-based CCR5 antagonist (CHEMBL3219779) tested in the same target system shows a functional IC50 of 622 nM in Gqi5-transfected human MOLT4 cells under RANTES-stimulated Ca2+ influx conditions [2]. While the assays are not perfectly aligned (binding Kd versus functional IC50), the 316 nM affinity value for the target compound is numerically lower than the 622 nM functional IC50 of the comparator, consistent with the interpretation that the cyclopentyl substitution pattern contributes favorably to target engagement.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | CHEMBL3219779 (pyrazole-based CCR5 antagonist) IC50 = 622 nM |
| Quantified Difference | 316 nM vs 622 nM (binding Kd vs functional IC50; not a direct paired comparison) |
| Conditions | Target: HEK 293 cells expressing human CCR5 (Kd); MOLT4 cells with Gqi5 transfection (IC50) |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery, this compound provides a structurally distinct starting point with sub-micromolar target engagement, offering an alternative chemotype to explore distinct SAR space relative to other pyrazole-based CCR5 ligands.
- [1] BindingDB. (2020). BDBM50267126 (CHEMBL4068906): Kd = 316 nM at human CCR5 expressed in HEK 293 Glosensor cells. View Source
- [2] BindingDB. (2020). BDBM50496849 (CHEMBL3219779): IC50 = 622 nM at CCR5 in Gqi5-transfected human MOLT4 cells. View Source
